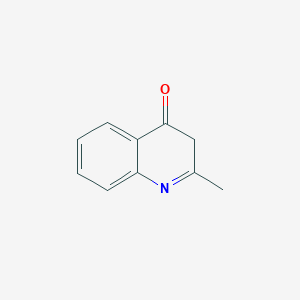

2-methyl-3H-quinolin-4-one

Description

2-Methyl-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline core with a methyl group at position 2 and a 3H tautomeric configuration. This compound belongs to the 4-quinolone family, known for diverse pharmacological activities. A notable derivative, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (atristamine), has been investigated for its polymodal central nervous system (CNS) effects. Its delayed onset of action (~90–120 minutes post-administration) and structural flexibility make it a candidate for further optimization in antidepressant and analgesic drug development.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-methyl-3H-quinolin-4-one |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3 |

InChI Key |

BLENHSITVMPXJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among quinolin-4-one derivatives influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., nitro , chloro ) enhance stability and reactivity.

- Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones ) improve hydrogen-bonding capacity, critical for target interactions.

Key Observations :

- Position-specific substitutions dictate activity: Antimalarial activity requires lipophilic chains (heptyl) and halogenation (fluoro) . Analgesic activity depends on aminomethyl/phenyl groups for CNS penetration . Antimicrobial effects are linked to hydrogen-bond donors (hydroxy, carbonyl) .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.